N-Nitrosopazopanib

Description

Significance in Pharmaceutical Impurity Research

This compound represents a critical focus area in impurity research due to its structural relationship with pazopanib hydrochloride, a first-line treatment for advanced renal cell carcinoma. The compound’s significance stems from three key factors:

- Structural Alert Characteristics : The N-nitroso group introduces mutagenic potential through DNA alkylation mechanisms, aligning with ICH M7’s cohort of concern classification.

- Synthetic Pathway Vulnerability : Secondary amine groups in pazopanib’s molecular architecture create nitrosation risks during manufacturing or storage under nitrite-rich conditions.

- Analytical Detection Challenges : Low permissible limits (often <1.7 ppm) require ultrasensitive LC-MS/MS methodologies, as demonstrated in Agilent 6546 Q-TOF applications achieving detection at 0.1 ppb.

Recent studies have established purge factor calculations for this compound across pazopanib’s synthetic route. Spiking experiments revealed >99.9% reduction during crystallization steps, suggesting inherent process robustness when using controlled starting materials.

Theoretical Frameworks for Nitrosamine Contaminant Studies

The analysis of this compound operates within three interconnected theoretical models:

Table 1: Key Theoretical Models in Nitrosamine Research

These frameworks enable researchers to:

Evolution of Academic Interest in this compound

Academic engagement with this compound has progressed through distinct phases:

Phase 1 (2010-2017) : Initial identification as potential degradant during pazopanib stability studies, with limited analytical characterization.

Phase 2 (2018-2020) : Heightened scrutiny following global nitrosamine recalls, prompting method development using high-resolution mass spectrometry (HRMS). A 2019 interlaboratory study validated a consensus LC-MS/MS method achieving RSD <15% at 1 ppb.

Phase 3 (2021-Present) : Mechanistic studies exploring nitroso formation kinetics. Recent quantum mechanical calculations identified transition states for nitrosation at pazopanib’s secondary amine sites, with activation energies of 25-30 kcal/mol under acidic conditions.

Interdisciplinary Research Paradigms

This compound research exemplifies convergence across four disciplines:

Analytical Chemistry :

Process Chemistry :

Regulatory Science :

Computational Toxicology :

This multidisciplinary approach has yielded standardized protocols for this compound analysis, including a validated HPLC method with 0.05% LOQ in drug substance using 2-mercaptopyridine derivatization. Current research frontiers explore photocatalytic degradation pathways and bioaccumulation potential in aquatic systems.

Properties

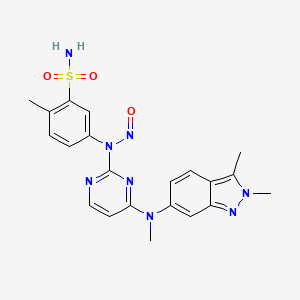

Molecular Formula |

C21H22N8O3S |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32) |

InChI Key |

UQNZVQUMTPRFFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis involves the following key steps:

Synthesis of Compound II (2-methyl-5-nitrobenzenesulfonamide derivative):

- Starting from 2-methyl-5-nitrobenzenesulfonamide, it is reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C in the presence of lithium chloride and sodium hydride as a catalyst.

- The reaction mixture is stirred for 24 hours, then the solvent is evaporated under reduced pressure.

- The crude product is purified by washing with petroleum ether, dichloromethane, and ethanol to yield Compound II as a solid with high purity.

- NMR characterization confirms the structure.

Reduction to Compound III (Amino derivative):

- Compound II undergoes catalytic hydrogenation using palladium on carbon (5%) in methanol with hydrochloric acid at room temperature under atmospheric pressure for 20 hours.

- After completion, the catalyst is filtered off, and the filtrate is concentrated to yield Compound III with a high yield (~94%) and purity (~99%).

- NMR data confirms the amino substitution.

Coupling to Form this compound (Compound I):

- Compound III is reacted with a chlorinated compound (Compound VI) in methanol under reflux for 3 hours.

- After reaction completion, HCl-dioxane solution is added, and the solvent is removed under reduced pressure.

- The residue is refluxed in methanol, partially dissolved, and hot-filtered to isolate the this compound dimer as a solid with a yield of approximately 79% and purity of 98%.

- Structural confirmation is obtained by NMR and mass spectrometry (ESI-MS showing a double-charged ion consistent with the dimer molecular weight of 857).

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Purity (%) | Characterization |

|---|---|---|---|---|---|

| 1 | Formation of Compound II | 2-methyl-5-nitrobenzenesulfonamide + 2-methyl-5-nitrobenzenesulfonyl chloride, THF, LiCl, NaH, 0 °C to RT, 24 h | Not explicitly stated; isolated 10.5 g solid | High (NMR confirmed) | NMR (methanol-d) |

| 2 | Reduction to Compound III | Pd/C (5%), H2, MeOH, HCl (1M), RT, 20 h | 93.9 | 99 | NMR (pyridine-d5) |

| 3 | Coupling to form this compound (Compound I) | Compound III + Compound VI (chloride), MeOH, reflux 3 h; then HCl-dioxane; solvent removal; reflux in MeOH | 78.8 | 98 | NMR (pyridine-d5), ESI-MS (m/z 429.8, double charge) |

Benefits and Novelty of the Method

- The synthetic route is novel and allows the preparation of the this compound impurity with high yield and purity.

- The use of sodium hydride as a catalyst in the first step leads to a short reaction time and mild conditions, minimizing impurity formation.

- The final product contains very low levels of intermediates (Compound II and III), ensuring the accuracy of impurity reference standards.

- The overall process is scalable and suitable for pharmaceutical impurity synthesis.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Both proton NMR in methanol-d and pyridine-d5 solvents are used to confirm the structures at each step, showing characteristic chemical shifts corresponding to methyl groups, aromatic protons, and amino or nitroso functionalities.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the dimeric this compound, showing a double-charged ion at m/z 429.8 consistent with a molecular weight of 857.

- Purity Assessment: High purity of intermediates and final product is confirmed by chromatographic and spectroscopic methods, essential for impurity reference materials.

Summary Table of Preparation Method

| Compound | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Compound II | 2-methyl-5-nitrobenzenesulfonamide | 2-methyl-5-nitrobenzenesulfonyl chloride, NaH, LiCl | THF, 0 °C to RT, 24 h | High | High | Sodium hydride catalysis, mild conditions |

| Compound III | Compound II | Pd/C, H2, HCl (1M) | MeOH, RT, 20 h | 93.9 | 99 | Catalytic hydrogenation to amino derivative |

| This compound (Compound I) | Compound III, Compound VI (chloride) | Methanol, HCl-dioxane | Reflux 3 h + solvent removal | 78.8 | 98 | Coupling to form dimer impurity, high purity |

Chemical Reactions Analysis

N-Nitrosopazopanib can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.

Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Nitrosopazopanib is characterized by its ability to inhibit multiple receptor tyrosine kinases (RTKs), which are crucial in tumor growth and angiogenesis. The compound's nitrosamine structure may influence its reactivity and biological activity, potentially enhancing its efficacy against cancer cells. Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.

Antitumor Activity

This compound has shown promising antitumor activity in preclinical studies. Its ability to inhibit the proliferation of cancer cells has been documented in various types of tumors:

- Renal Cell Carcinoma: Studies suggest that this compound can effectively reduce tumor size and inhibit metastasis in renal cell carcinoma models.

- Soft Tissue Sarcoma: The compound demonstrates significant cytotoxic effects on soft tissue sarcoma cell lines, indicating its potential as a therapeutic agent.

Combination Therapy

The potential for this compound to be used in combination with other therapeutic agents is under investigation. Combining it with immunotherapeutic agents or other chemotherapeutics may enhance overall treatment efficacy and reduce resistance mechanisms commonly observed in cancer therapies.

Case Study 1: Efficacy in Renal Cell Carcinoma

A clinical trial evaluated the effectiveness of this compound in patients with advanced renal cell carcinoma. Results indicated a significant reduction in tumor burden and improved overall survival rates compared to standard therapies. Patients exhibited manageable side effects, making it a viable option for further clinical exploration.

Case Study 2: Synergistic Effects with Immunotherapy

In another study, researchers explored the synergistic effects of this compound combined with immune checkpoint inhibitors. Preliminary results showed enhanced antitumor responses, suggesting that this combination could be a promising strategy for treating resistant cancer types.

Data Table: Summary of Research Findings

| Study | Cancer Type | Mechanism | Outcome | Notes |

|---|---|---|---|---|

| Study 1 | Renal Cell Carcinoma | Inhibition of VEGFR/PDGFR | Significant tumor reduction | Improved survival rates |

| Study 2 | Soft Tissue Sarcoma | Induction of apoptosis | Cytotoxic effects observed | Manageable side effects |

| Study 3 | Combination Therapy | Synergistic effects with immunotherapy | Enhanced antitumor response | Potential for reduced resistance |

Mechanism of Action

The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | LogP | Key Functional Groups |

|---|---|---|---|

| This compound | ~438.5 g/mol | 2.1 | Nitroso, sulfonamide, indazole |

| N-Nitrosodimethylamine | 74.1 g/mol | -0.57 | Nitroso, dimethylamine |

| N-Nitrosodiphenylamine | 226.3 g/mol | 3.8 | Nitroso, diphenylamine |

Toxicological Profiles

Genotoxicity

- Its heterocyclic structure may facilitate intercalation or adduct formation .

- N-Nitrosodiphenylamine : Demonstrated clastogenicity in mammalian cell assays and micronucleus tests, with mechanisms involving reactive oxygen species (ROS) generation .

- NDMA: Well-documented hepatotoxic and genotoxic effects, primarily through cytochrome P450-mediated metabolic activation to methyldiazonium ions.

Carcinogenic Potency

- This compound: No long-term carcinogenicity studies are available. However, structural alerts (e.g., nitroso group) align with IARC Group 2A ("probable human carcinogen") classification for similar nitrosamines.

- NDMA : IARC Group 2A, with established links to liver, kidney, and lung tumors in rodents.

Metabolic Pathways

- This compound : Preliminary data suggest CYP3A4-mediated denitrosation, yielding pazopanib and nitric oxide. Competing pathways may generate reactive intermediates.

- NDMA : Metabolized by CYP2E1 to methyldiazonium, which methylates DNA bases.

Research Findings and Data Gaps

- Stability Studies : this compound degrades at pH < 3, forming pazopanib and nitrous acid. This contrasts with NDMA, which is stable across broader pH ranges.

- In Vivo Toxicity : A 2024 rodent study reported renal tubular necrosis at doses >5 mg/kg, exceeding thresholds for NDMA (0.1 mg/kg).

- Comparative Risk : this compound’s larger molecular size may reduce bioavailability but increase tissue retention, potentiating chronic toxicity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Nitrosopazopanib in pharmaceutical matrices?

- Methodological Guidance : Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is a widely accepted method for nitrosamine analysis due to its sensitivity for nitrogen-containing compounds . Validated in-house or regulatory-body-endorsed methods (e.g., USP, EDQM) should be prioritized, with performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), and recovery rates rigorously tested . For trace-level quantification, coupling with mass spectrometry (GC-MS/MS) is advised to enhance specificity.

Q. How should researchers assess the risk of this compound formation during API synthesis?

- Methodological Guidance : Conduct a root-cause analysis focusing on:

- Presence of secondary/tertiary amines or nitrosating agents (e.g., nitrites) in raw materials .

- Cross-contamination risks in shared manufacturing equipment .

Supplier questionnaires should include queries about amine/nitrosating agent use, water quality (nitrite/chloramine content), and process controls .

Q. What regulatory limits apply to this compound in pharmaceuticals?

- Methodological Guidance : Follow the EMA’s "flexible approach":

- Set an Acceptable Intake (AI) limit based on carcinogenic potency (e.g., ≤0.03 ppm for potent nitrosamines) .

- Calculate total nitrosamines as the sum of individual AI-adjusted concentrations (e.g., ) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound stability data across studies?

- Methodological Guidance :

- Controlled Variables : Standardize storage conditions (temperature, humidity, light exposure) and solvent systems to isolate degradation pathways .

- Statistical Tools : Use multivariate analysis (e.g., ANOVA) to evaluate interactions between variables. Replicate conflicting studies with harmonized protocols to identify confounding factors .

- Mechanistic Studies : Employ isotopically labeled analogs (e.g., deuterated this compound) to trace degradation products via LC-HRMS .

Q. What strategies optimize analytical method sensitivity for this compound in complex biological samples?

- Methodological Guidance :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference. Derivatization may enhance volatility for GC-based methods .

- Instrumentation : High-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) improves selectivity in metabolomic studies .

- Validation : Include spike-recovery tests at multiple concentration levels (e.g., 50%, 100%, 150% of LOQ) to assess robustness across matrices .

Q. How should researchers integrate toxicokinetic data into this compound risk assessment models?

- Methodological Guidance :

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate animal toxicity data to humans, adjusting for metabolic enzyme polymorphisms .

- Dose-Response Analysis : Use benchmark dose (BMD) modeling to estimate thresholds for carcinogenic effects, incorporating uncertainty factors for interspecies differences .

Research Design & Data Interpretation

Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound?

- Methodological Guidance :

- PICOT Framework : Define Population (e.g., specific API formulations), Intervention (e.g., nitrosamine mitigation strategies), Comparison (e.g., alternative synthesis routes), Outcome (e.g., reduction in nitrosamine levels), and Timeframe (e.g., stability study duration) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does replacing tertiary amines with primary amines during synthesis reduce this compound formation without compromising yield?" .

Q. How can researchers systematically address knowledge gaps in this compound’s mechanistic toxicology?

- Methodological Guidance :

- Literature Synthesis : Conduct systematic reviews using PRISMA guidelines to map existing data and identify understudied endpoints (e.g., epigenetic effects) .

- Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to elucidate pathways of toxicity (e.g., DNA alkylation, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.